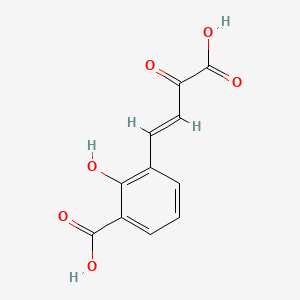
2-Hydroxy-3-carboxybenzylidenepyruvic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-carboxybenzylidenepyruvic acid is an oxo dicarboxylic acid consisting of pyruvic acid having a 2-hydroxy-3-carboxybenzylidene group at the 3-position. It derives from a pyruvic acid.
Scientific Research Applications
Enzymatic Processes and Biochemical Pathways
4-Hydroxyphenylpyruvic Acid Dioxygenase Mechanism
Research by Jefford and Cadby (1981) investigated the oxidation of 4-hydroxyphenylpyruvic acid, closely related to 2-hydroxy-3-carboxybenzylidenepyruvic acid, exploring the enzyme's mechanism. This study contributes to understanding enzyme processes involving keto carboxylic functions (Jefford & Cadby, 1981).
Intermediate in Biosynthesis
Young, Batterham, and Gibson (1969) identified isochorismic acid, an intermediate in biosynthesis related to 2-hydroxy-3-carboxybenzylidenepyruvic acid, providing insights into metabolic pathways in microorganisms (Young, Batterham, & Gibson, 1969).
Enzymatic Synthesis of Chiral Acids
Chen, Wu, and Zhu (2015) reviewed enzymatic methods for producing enantiomerically pure 2-hydroxy carboxylic acids, relevant to the study of 2-hydroxy-3-carboxybenzylidenepyruvic acid, highlighting its role in organic synthesis and chiral resolution (Chen, Wu, & Zhu, 2015).
Chemical Synthesis and Reactions
Synthesis from Meldrum's Acids
Szostak, Spain, and Procter (2012) demonstrated a method for synthesizing 3-hydroxy carboxylic acids from Meldrum's acids, a process potentially applicable to the synthesis of compounds like 2-hydroxy-3-carboxybenzylidenepyruvic acid (Szostak, Spain, & Procter, 2012).
Photophysics Study
Rode and Sobolewski (2012) conducted an ab initio study on the photophysics of 3-hydroxy-picolinic acid, a compound structurally similar to 2-hydroxy-3-carboxybenzylidenepyruvic acid, which sheds light on its behavior under excited states (Rode & Sobolewski, 2012).
Corrosion Inhibition Study
Saady et al. (2018) explored the anti-corrosive properties of certain indanones derivatives, which can be related to the structural characteristics of 2-hydroxy-3-carboxybenzylidenepyruvic acid in their interaction with metal surfaces (Saady et al., 2018).
properties
CAS RN |
162794-83-4 |
|---|---|
Molecular Formula |
C11H8O6 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
3-[(E)-3-carboxy-3-oxoprop-1-enyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H8O6/c12-8(11(16)17)5-4-6-2-1-3-7(9(6)13)10(14)15/h1-5,13H,(H,14,15)(H,16,17)/b5-4+ |
InChI Key |
NCSHNHYNPKPIAU-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)/C=C/C(=O)C(=O)O |
SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C=CC(=O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C=CC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



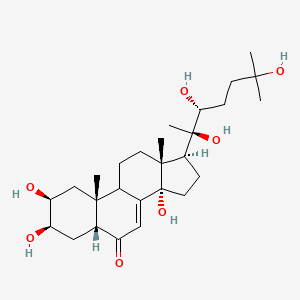



![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione](/img/structure/B1243980.png)
![[5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1243987.png)
![4-tert-Butylsulfonylcalix[4]arene](/img/structure/B1243988.png)
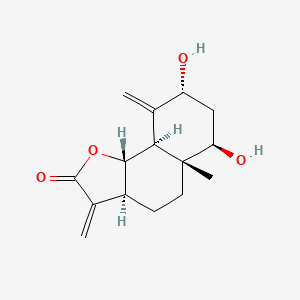
![(1aS,4aR,8aR)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1243990.png)
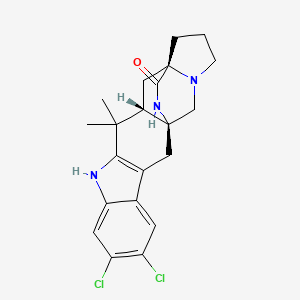
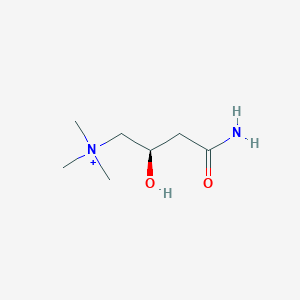
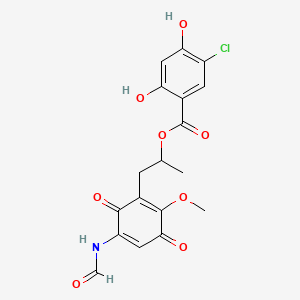
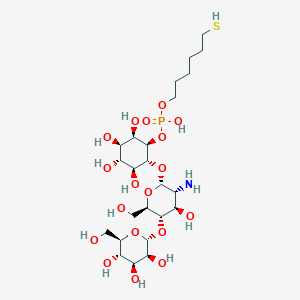
![4-((8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yloxy)-4-oxobutanoic acid](/img/structure/B1243999.png)